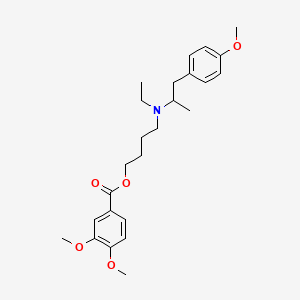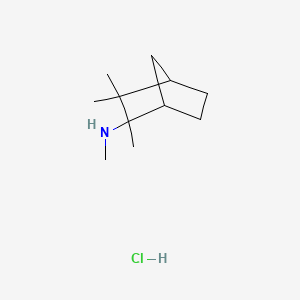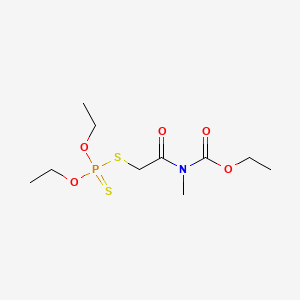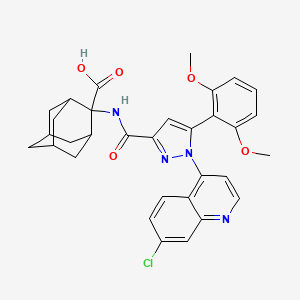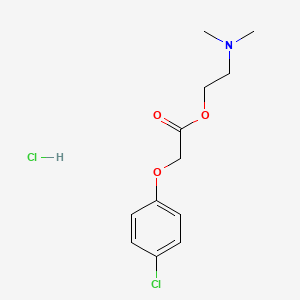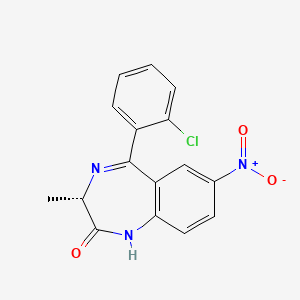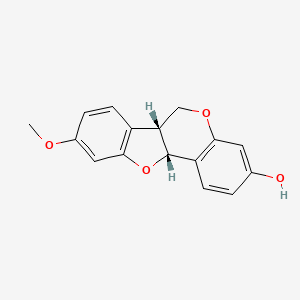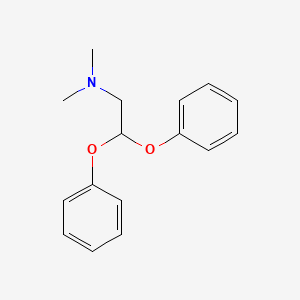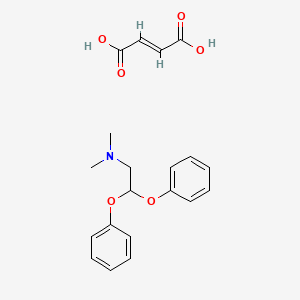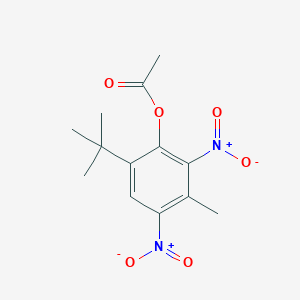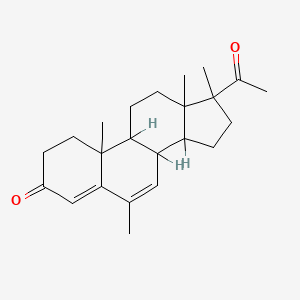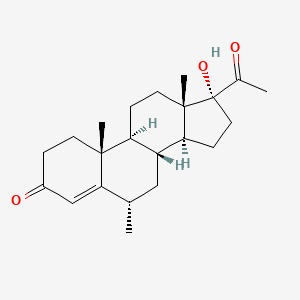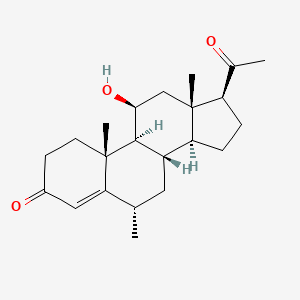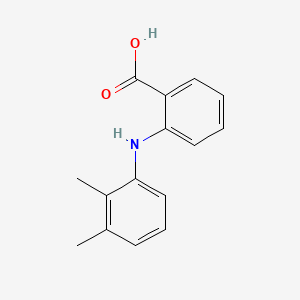
Clorhidrato de meperidina
Descripción general
Descripción
El clorhidrato de meperidina es un analgésico opioide sintético que pertenece a la clase de las fenilpiperidinas. Se utiliza comúnmente para el alivio del dolor moderado a intenso, incluido el dolor postoperatorio y el dolor del parto . El this compound actúa sobre el sistema nervioso central para alterar la percepción y la respuesta del cuerpo al dolor .
Aplicaciones Científicas De Investigación
Meperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and neurotransmitter release.
Medicine: Extensively researched for its analgesic properties and potential use in pain management protocols.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
El clorhidrato de meperidina ejerce sus efectos uniéndose a los receptores μ-opioides del sistema nervioso central. Esta unión inhibe la liberación de neurotransmisores como la sustancia P y el glutamato, que participan en la transmisión de las señales de dolor. El resultado es una alteración de la percepción del dolor y un aumento del umbral del dolor .
Análisis Bioquímico
Biochemical Properties
Meperidine hydrochloride is a full opioid agonist that binds to the μ-opioid receptor . This interaction results in analgesia, as well as other effects well known to other opioids such as miosis, respiratory depression, and sedation . The chemical structure of meperidine hydrochloride is similar to local anesthetics .
Cellular Effects
Meperidine hydrochloride exerts its effects on various types of cells, primarily neurons, by binding to the μ-opioid receptor . This binding can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine .
Molecular Mechanism
The mechanism of action of meperidine hydrochloride involves its binding to the μ-opioid receptor as a full opioid agonist . This binding interaction results in analgesia and other effects similar to those of other opioids . Meperidine hydrochloride has more affinity for the kappa-receptor than morphine .
Temporal Effects in Laboratory Settings
The onset of action of meperidine hydrochloride is slightly more rapid than with morphine, and the duration of action is slightly shorter
Dosage Effects in Animal Models
In horses, meperidine hydrochloride has been administered at different dosages . The study found that adverse effects included increased dose-dependent central nervous excitation, heart rate, and cutaneous reactions . Significant effects on thermal nociception were short-lived .
Metabolic Pathways
Meperidine hydrochloride is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . Meperidine hydrochloride also undergoes N-demethylation to normeperidine, which then undergoes hydrolysis and partial conjugation .
Transport and Distribution
It is known that the oral bioavailability of meperidine hydrochloride in patients with normal hepatic function is 50-60% due to extensive first-pass metabolism .
Subcellular Localization
Given its mechanism of action, it is likely that meperidine hydrochloride primarily interacts with μ-opioid receptors, which are typically located on the cell surface .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de meperidina se sintetiza mediante un proceso de varios pasos. La síntesis comienza con la reacción del cianuro de bencilo con cloroformiato de etilo para formar cianuro de bencilo y etilo. Este intermedio se hace reaccionar entonces con metilamina para producir 1-metil-4-fenilpiperidina-4-carboxilato de etilo. El paso final implica la hidrólisis de este éster para producir meperidina, que se convierte entonces en su sal de clorhidrato .
Métodos de producción industrial
En entornos industriales, la producción de this compound implica la síntesis química a gran escala utilizando vías de reacción similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, con estrictas medidas de control de calidad para garantizar que el producto final cumpla con las normas farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de meperidina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La meperidina puede oxidarse para formar ácido meperidínico.
Reducción: Las reacciones de reducción pueden convertir la meperidina en su alcohol correspondiente.
Sustitución: La N-desmetilación de la meperidina da lugar a la formación de normeperidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: La N-desmetilación se lleva a cabo normalmente utilizando reactivos como el formaldehído y el ácido fórmico.
Principales productos formados
Oxidación: Ácido meperidínico.
Reducción: Alcohol de meperidina.
Sustitución: Normeperidina.
Aplicaciones de la investigación científica
El this compound tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en la química analítica para el desarrollo de nuevos métodos analíticos.
Biología: Se estudia por sus efectos en los procesos celulares y la liberación de neurotransmisores.
Medicina: Se investiga ampliamente por sus propiedades analgésicas y su posible uso en protocolos de control del dolor.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos
Comparación Con Compuestos Similares
Compuestos similares
Morfina: Otro analgésico opioide con un mecanismo de acción similar pero una estructura química diferente.
Tramadol: Un opioide sintético con mecanismos de acción tanto opioides como no opioides.
Singularidad del clorhidrato de meperidina
El this compound es único en su capacidad de interrumpir los escalofríos y las sacudidas postoperatorias inducidos por la anfotericina B. También tiene una aparición de acción ligeramente más rápida y una duración de acción más corta en comparación con la morfina .
Propiedades
IUPAC Name |
ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLCIJMFAJCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-42-1 (Parent) | |
| Record name | Meperidine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30950620 | |
| Record name | Meperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-13-5 | |
| Record name | Meperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meperidine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorbycyclen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pethidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPERIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8E7F7Q170 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Meperidine Hydrochloride exert its analgesic effects?
A1: Meperidine Hydrochloride is an opioid agonist that primarily binds to the mu-opioid receptor in the central nervous system. This binding inhibits the transmission of pain signals, leading to analgesia. [, ]
Q2: Does Meperidine Hydrochloride have any local anesthetic effects?
A2: While primarily known for its opioid activity, research suggests that Meperidine Hydrochloride may also exert local anesthetic-like effects. One study showed that perineural administration of the drug significantly decreased the amplitude of compound nerve action potentials, potentially by blocking sodium channels. []
Q3: What is normeperidine, and how does it relate to Meperidine Hydrochloride?
A3: Normeperidine is a metabolite of Meperidine Hydrochloride. While it possesses some analgesic activity, it is also associated with central nervous system excitation, which can lead to adverse effects like tremors and seizures. [, ]
Q4: What is the molecular formula and weight of Meperidine Hydrochloride?
A4: The molecular formula of Meperidine Hydrochloride is C15H22ClNO2, and its molecular weight is 283.8 g/mol. [, ]
Q5: Can Meperidine Hydrochloride be administered with total parenteral nutrition (TPN)?
A5: Studies indicate that Meperidine Hydrochloride is compatible with TPN solutions for up to 36 hours when stored in polyvinyl chloride (PVC) bags at 21.5°C. []
Q6: Is Meperidine Hydrochloride compatible with Ondansetron Hydrochloride for combined administration?
A6: Yes, studies have shown that Meperidine Hydrochloride and Ondansetron Hydrochloride are physically and chemically compatible for combined administration in NaCl 0.9% injection for at least 7 days at 32 °C and 31 days at 4 and 22 °C. []
Q7: How stable is Meperidine Hydrochloride in polypropylene syringes?
A7: Meperidine Hydrochloride solutions in polypropylene syringes were found to be physically and chemically stable for 28 days, with over 90% of the drug remaining at concentrations ranging from 0.25 to 30 mg/mL in dextrose 5% and normal saline, stored at both 22°C and 4°C. []
Q8: How does changing the methyl group in Meperidine Hydrochloride to an ethyl group impact its activity?
A8: Studies comparing Meperidine Hydrochloride to a similar compound where the N-methyl group was replaced with an ethyl group found that the ethyl analogue exhibited slightly weaker analgesic and respiratory depressant effects. []
Q9: Are there formulation strategies to enhance Meperidine Hydrochloride's therapeutic profile?
A9: Researchers are exploring mucoadhesive in-situ nasal gel formulations of Meperidine Hydrochloride to improve its bioavailability and provide sustained release, potentially addressing limitations associated with oral administration and first-pass metabolism. []
Q10: How is Meperidine Hydrochloride metabolized in the body?
A10: Meperidine Hydrochloride is primarily metabolized in the liver, with normeperidine being a major metabolite. This metabolite has a longer half-life than Meperidine Hydrochloride and can accumulate with prolonged use, potentially leading to neurotoxicity. [, , ]
Q11: How is the bioavailability of Meperidine Hydrochloride assessed?
A11: Urinary excretion patterns and concentrations of Meperidine Hydrochloride and its metabolite, normeperidine, can be analyzed using gas-liquid chromatography to determine the bioavailability of different formulations. []
Q12: Has Meperidine Hydrochloride demonstrated efficacy in treating experimental foot lameness in horses?
A12: A study on horses with induced foot pain showed that intramuscular administration of Meperidine Hydrochloride was more effective than a placebo in alleviating lameness, with significant improvements observed for 2–3.7 hours after a single dose. []
Q13: Is Meperidine Hydrochloride effective in controlling shivering induced by Amphotericin B?
A13: Studies have shown that Meperidine Hydrochloride can effectively stop shaking chills associated with Amphotericin B infusions, demonstrating more rapid and effective relief compared to placebo. [, ]
Q14: What is the maximum safe dose of Meperidine Hydrochloride for intravenous patient-controlled analgesia (IV PCA)?
A14: Based on a retrospective review of 355 patients, a study recommended a maximum safe dose of 10 mg/kg per day of Meperidine Hydrochloride via IV PCA for no longer than 3 days, with mandatory daily patient evaluation. []
Q15: Can the prolonged use of Meperidine Hydrochloride lead to addiction?
A15: Early research indicated that while Meperidine Hydrochloride may not be as addictive as other opioids, prolonged use can still lead to habituation and dependence in some individuals. [, ]
Q16: What is the rationale for exploring alternative routes of administration for Meperidine Hydrochloride, such as nasal delivery?
A16: Nasal drug delivery is being explored as a way to bypass first-pass metabolism in the liver, potentially improving the bioavailability and therapeutic efficacy of Meperidine Hydrochloride. []
Q17: What analytical techniques are used to quantify Meperidine Hydrochloride in pharmaceutical formulations?
A17: High-performance liquid chromatography (HPLC) is commonly employed to determine the concentration of Meperidine Hydrochloride in various pharmaceutical dosage forms. This method is precise and reproducible, allowing for accurate quantification of the drug. [, ]
Q18: What is the significance of studying the dissolution rate of Meperidine Hydrochloride tablets?
A18: The dissolution rate of Meperidine Hydrochloride tablets is a critical factor affecting its absorption and onset of action. Studies on dissolution help ensure consistent drug release and bioavailability from the solid dosage form. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


